molecular formula C25H36O6 B1214700 3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate CAS No. 465-15-6

3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate

Cat. No.: B1214700
CAS No.: 465-15-6
M. Wt: 432.5 g/mol
InChI Key: IWCNCUVTGOMGKG-YOVVEKLRSA-N
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Description

3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including hydroxylation, acetylation, and cyclization. The reaction conditions may include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of heart conditions.

    Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, as a cardiac glycoside, it may inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.

Comparison with Similar Compounds

Similar Compounds

    Digitoxin: Another cardiac glycoside with similar biological activity.

    Ouabain: Known for its potent effects on the heart.

    Digoxin: Widely used in the treatment of heart failure and atrial fibrillation.

Uniqueness

3beta,14,16beta-Trihydroxy-5-betacard-20(22)-enolide 16-acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct biological properties compared to other cardenolides.

Properties

CAS No.

465-15-6

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C25H36O6/c1-14(26)31-20-12-25(29)19-5-4-16-11-17(27)6-8-23(16,2)18(19)7-9-24(25,3)22(20)15-10-21(28)30-13-15/h10,16-20,22,27,29H,4-9,11-13H2,1-3H3/t16-,17+,18+,19-,20+,22+,23+,24-,25+/m1/s1

InChI Key

IWCNCUVTGOMGKG-YOVVEKLRSA-N

SMILES

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O

Canonical SMILES

CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O

Key on ui other cas no.

465-15-6

Synonyms

3 alpha,14-dihydroxy-16 beta-acetoxy-5 beta,14 beta- card-20(22)-enolide
oleandrigenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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